Essential Key Starting Material for Rovafovir Etalafenamide (GS-9131) Manufacturing
N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine (1) is explicitly designated as a 'key starting material' in the multi-kilogram synthesis of rovafovir etalafenamide (2), a Gilead Sciences clinical candidate. The published manufacturing process describes a four-step assembly beginning from this protected nucleoside core [1]. Alternative intermediates were explored but failed to achieve the required process mass intensity (PMI) reduction and manufacturing effectiveness . In contrast, closely related adenosine analogs such as 2'-deoxy-2'-fluoroarabinoadenosine (unprotected) or N6-isobutyryl-2'-fluoro-2'-deoxyarabinoadenosine are not documented as viable starting materials for this specific drug candidate.
| Evidence Dimension | Designation as Key Starting Material in Validated Industrial Process |
|---|---|
| Target Compound Data | Key starting material for multi-kilogram API synthesis; validated in four-step assembly process |
| Comparator Or Baseline | Unprotected 2'-fluoro-2'-deoxyarabinoadenosine or N6-isobutyryl analog: No documented use in this validated process |
| Quantified Difference | Binary: Validated use in industrial process vs. not documented |
| Conditions | GMP manufacturing campaign for rovafovir etalafenamide (GS-9131) clinical supply |
Why This Matters
Procurement of this specific protected intermediate is mandatory for replicating the published industrial synthetic route; alternative protecting groups require re-validation of the entire downstream process, introducing regulatory and timeline risk.
- [1] Siler, D.A. et al. Synthesis of Rovafovir Etalafenamide (Part IV): Evolution of the Synthetic Process to the Fluorinated Nucleoside Fragment. Organic Process Research & Development, 2021, 25(5), 1263-1274. DOI: 10.1021/acs.oprd.1c00042 View Source
